
O-(4-Nitrophenyl)hydroxylamine
Übersicht
Beschreibung
“O-(4-Nitrophenyl)hydroxylamine” is a chemical compound with the molecular formula C6H6N2O3 . It is used in various chemical reactions and has been the subject of several research studies .
Synthesis Analysis
A series of O-(4-nitrophenyl)hydroxylamines were synthesized from their respective oximes using a pulsed addition of excess NaBH(3)CN at pH 3 in 65-75% yield . Steric hindrance near the oxime functional group played a key role in both the ease by which the oxime could be reduced and the subsequent reactivity of the respective hydroxylamine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a nitrophenyl group attached to a hydroxylamine group . The InChI code for this compound is 1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 .
Chemical Reactions Analysis
The chemical reactivity of “this compound” is influenced by the presence of the nitrophenyl and hydroxylamine groups. In one study, it was found that the reaction of the respective hydroxylamines with pyruvic acid derivatives generated the desired amides in good yields .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular weight (154.12 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and rotatable bond count (1) . Its exact mass and monoisotopic mass are 154.03784206 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
O-(4-Nitrophenyl)hydroxylamine has been studied for its synthesis and properties. Klenov et al. (2009) explored the synthesis of salts of N-nitro-O-(4-nitrophenyl)hydroxylamine via oxidative nitration and investigated its thermal stability and decomposition mechanism (Klenov et al., 2009).
Chemoselective Amide Formation
Kumar et al. (2012) examined the use of O-(4-nitrophenyl)hydroxylamines for chemoselective amide formation with pyruvic acid derivatives, highlighting its potential in chemoselective reactions in the presence of various nucleophiles (Kumar et al., 2012).
Inorganic Anionic Oxygen-Containing α-Nucleophiles
Simanenko et al. (2002) conducted a comparative analysis of the nucleophilicity of inorganic oxygen-containing α-nucleophiles, including hydroxylamine, demonstrating its high reactivity and utility as a unique α-nucleophile in acyl transfer reactions (Simanenko et al., 2002).
Stability of Hydroxylamino- and Amino-Intermediates
Wang et al. (2004) studied the stability of hydroxylamines as intermediates in the metabolism of nitroaromatic compounds, revealing insights into their reactivity and stability in bioremediation systems (Wang et al., 2004).
Aryloxenium Ion Formation
Klenov et al. (2011) investigated the formation of aryloxenium ion in reactions involving N-nitro-O-(4-nitrophenyl)hydroxylamine, providing insights into the mechanisms of such reactions and their potential applications (Klenov et al., 2011).
Electroreduction Mechanism
Mendkovich et al. (2017) studied the electroreduction mechanism of N-phenylhydroxylamines, including derivatives of this compound, in aprotic solvents, contributing to a better understanding of their electrochemical behavior (Mendkovich et al., 2017).
Kinetics and Mechanism of Hydroxyl Radical Reactions
Samuni et al. (2002) explored the kinetics and mechanisms of reactions involving nitroxides and their hydroxylamines with hydroxyl radicals, providing valuable information on their reactivity and potential applications in antioxidant research (Samuni et al., 2002).
Wirkmechanismus
Target of Action
O-(4-Nitrophenyl)hydroxylamine is a versatile compound that interacts with various targets. It is primarily used as an aminating agent and participates in the reduction reactions of some carbonyl compounds
Mode of Action
The compound acts as a nucleophile, reacting with carbonyl compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates . The oxygen in the compound can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .
Pharmacokinetics
Given its chemical properties, it is likely to have good solubility in organic solvents . Its bioavailability, metabolism, and excretion would depend on factors such as the route of administration and the specific biological context.
Result of Action
The primary result of the action of this compound is the formation of oximes from carbonyl compounds . This can lead to structural and functional changes in these compounds, potentially influencing a variety of cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has strong oxidizing properties and can cause skin and eye irritation . Therefore, it should be handled with appropriate protective measures to avoid contact with skin and eyes . It is also classified as a harmful and explosive substance, and should be stored and handled properly . The compound’s reactivity may also be influenced by factors such as temperature, pH, and the presence of other reactive substances.
Safety and Hazards
Zukünftige Richtungen
Future research on “O-(4-Nitrophenyl)hydroxylamine” could focus on exploring its reactivity with other compounds and its potential applications in various chemical reactions. The chemoselective reaction of “this compound” with pyruvic acid in the presence of other nucleophiles such as glycine, cysteine, phenol, hexanoic acid, and lysine could be of particular interest .
Eigenschaften
IUPAC Name |
O-(4-nitrophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHKBWPOLBTKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574244 | |
| Record name | O-(4-Nitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33543-55-4 | |
| Record name | O-(4-Nitrophenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(4-Nitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-Nitrophenyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes O-(4-Nitrophenyl)hydroxylamine useful for chemoselective amide formation?
A: this compound demonstrates remarkable chemoselectivity when reacting with pyruvic acid derivatives to form amides. [] This chemoselectivity stems from the leaving group ability of the N-OR substituent, where R is the 4-nitrophenyl group. Research shows this reaction proceeds efficiently even amidst competing nucleophiles like glycine, cysteine, phenol, hexanoic acid, and lysine. [] This makes this compound a valuable tool for targeted amide synthesis, particularly in complex chemical environments.
Q2: How does steric hindrance near the oxime functional group impact the synthesis and reactivity of this compound?
A: Steric hindrance near the oxime group plays a crucial role in both the synthesis of this compound from its corresponding oxime and its subsequent reactivity. [] Increased steric bulk can hinder the reduction of the oxime to the hydroxylamine. Additionally, the reactivity of the resulting hydroxylamine with pyruvic acid derivatives is also influenced by steric factors.
Q3: Can this compound be used in enantioselective synthesis?
A: Yes, this compound has been successfully employed as a nitrogen donor in the enantioselective synthesis of chiral α-amino ketones. [] Specifically, Rh(II)-catalyzed amination of triisopropylsilyl enol ethers with this compound provides access to chiral ketamine analogs in good enantiomeric excess (81-91% ee). [] This highlights the potential of this compound in the development of new chiral drugs and other biologically active molecules.
Q4: What is the role of phosphorus pentoxide in reactions involving this compound?
A: Phosphorus pentoxide (P4O10) plays a crucial role in generating reactive intermediates from this compound. Studies have shown that reacting N-Nitro-O-(4-Nitrophenyl)hydroxylamine with P4O10 in the presence of nitriles leads to the formation of aryloxenium ions. [, ] This method provides a new pathway for generating aryloxenium ions, which are valuable intermediates in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



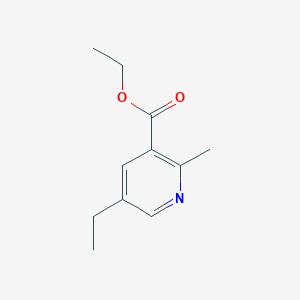
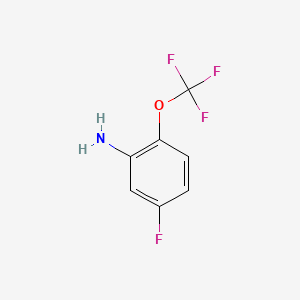
![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)
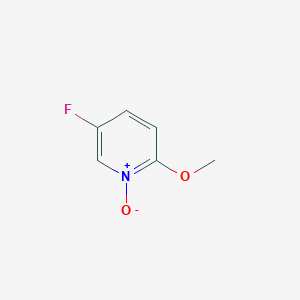
![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)
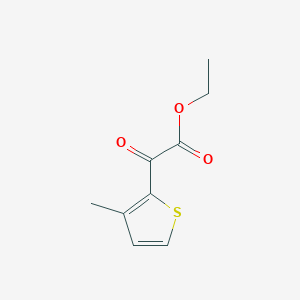
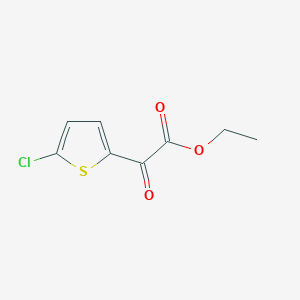



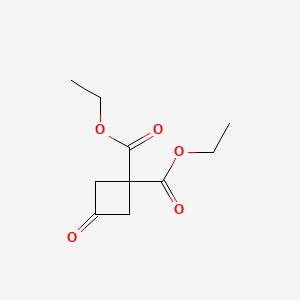

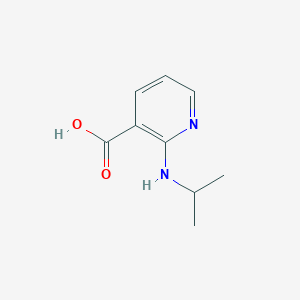
![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)